molecular formula C16H15F3N4O2 B2660308 (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone CAS No. 2034302-11-7

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone

Cat. No. B2660308
CAS RN: 2034302-11-7
M. Wt: 352.317
InChI Key: VGSMGQGYSIWTNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C16H15F3N4O2 and its molecular weight is 352.317. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

1,2,4-Triazole derivatives exhibit promising anticancer properties. The compound may serve as a potential lead for developing novel anticancer drugs. Researchers have investigated its cytotoxic effects against various cancer cell lines, with some derivatives showing remarkable activity in the nanomolar range .

Antimicrobial Potential

The 1,2,4-triazole scaffold has been explored as an antimicrobial agent. Specifically, derivatives containing the N–C–S linkage have demonstrated good antimicrobial potential. Compounds similar to the one could contribute to combating bacterial and fungal infections .

Anti-Inflammatory Properties

Inflammation plays a crucial role in various diseases. Some 1,2,4-triazole derivatives exhibit anti-inflammatory effects. Further research on the compound’s anti-inflammatory activity could provide valuable insights for drug development .

Antioxidant Effects

Antioxidants protect cells from oxidative damage. Certain 1,2,4-triazole derivatives possess antioxidant properties. Investigating the compound’s ability to scavenge free radicals could be relevant for therapeutic applications .

Analgesic Activity

Pain management is essential in medicine. Although limited data exist, exploring the analgesic potential of this compound could be worthwhile. It might contribute to the development of new pain-relieving agents .

Enzyme Inhibition

Enzyme inhibitors play a crucial role in drug design. The 1,2,4-triazole scaffold has been investigated as a platform for designing enzyme inhibitors. Researchers have explored its potential as a carbonic anhydrase inhibitor and cholinesterase inhibitor, among others .

properties

IUPAC Name

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(2,4,5-trifluoro-3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O2/c1-25-15-13(18)10(4-11(17)14(15)19)16(24)22-5-9(6-22)23-7-12(20-21-23)8-2-3-8/h4,7-9H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSMGQGYSIWTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)N2CC(C2)N3C=C(N=N3)C4CC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone

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